Tyrphostin AG1112

Description

Properties

IUPAC Name |

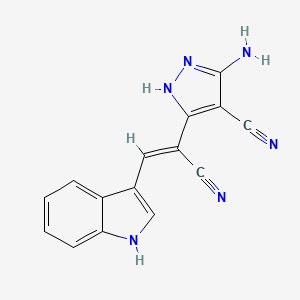

3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N6/c16-6-9(14-12(7-17)15(18)21-20-14)5-10-8-19-13-4-2-1-3-11(10)13/h1-5,8,19H,(H3,18,20,21)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMXHLJIMZMFGX-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=C(C(=NN3)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=C(C(=NN3)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153150-84-6 | |

| Record name | Tyrphostin AG 1112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153150846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Tyrphostin AG1112: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG1112 is a synthetic benzylidene malononitrile derivative belonging to the tyrphostin family of protein tyrosine kinase inhibitors. While initially investigated for its potential to target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), current evidence points towards a more potent inhibitory action on Casein Kinase II (CK II) and the p210bcr-abl tyrosine kinase. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Core Mechanism of Action

This compound functions primarily as an ATP-competitive inhibitor of specific protein tyrosine kinases. Its mechanism involves binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.

Current research indicates that the primary targets of this compound are:

-

Casein Kinase II (CK II): AG1112 is a potent inhibitor of CK II, a serine/threonine kinase that is ubiquitously expressed and plays a critical role in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis.

-

p210bcr-abl Tyrosine Kinase: AG1112 effectively inhibits the constitutively active p210bcr-abl fusion protein, which is the hallmark of chronic myeloid leukemia (CML).[1] This inhibition induces differentiation and growth arrest in p210bcr-abl expressing cells.[1]

-

Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR): AG1112 has also demonstrated inhibitory activity against EGFR and PDGFR, albeit with lower potency compared to its effect on p210bcr-abl.[1]

Quantitative Data

The inhibitory potency of this compound against various kinases has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target Kinase | Cell Line/System | IC50 Value (µM) | Reference |

| p210bcr-abl | p210bcr-abl expressing cells | 2 | [1] |

| EGFR | EGFR expressing cells | 15 | [1] |

| PDGFR | PDGFR expressing cells | 20 |

Signaling Pathways

The inhibitory action of this compound disrupts key signaling pathways involved in cancer cell pathogenesis.

Bcr-Abl Signaling Pathway

In CML, the constitutively active Bcr-Abl tyrosine kinase drives uncontrolled cell proliferation and survival. AG1112, as the first-in-class ATP-competitive inhibitor of Bcr-Abl, blocks its downstream signaling.

EGFR Signaling Pathway

While less potent, AG1112 can inhibit EGFR signaling. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell growth and survival.

Experimental Protocols

The following are representative experimental protocols used to characterize the mechanism of action of tyrphostin inhibitors like AG1112.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a specific kinase.

Methodology:

-

Reagents: Recombinant human kinase (e.g., p210bcr-abl, EGFR), kinase buffer, ATP, specific peptide substrate, this compound at various concentrations, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The kinase reaction is set up in a 96-well plate.

-

The kinase, peptide substrate, and this compound (or vehicle control) are pre-incubated in the kinase buffer.

-

The reaction is initiated by adding ATP.

-

The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

-

The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Reagents: Cancer cell line of interest, complete culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

-

Cells are incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved in a solubilizing agent.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value for cell growth inhibition is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

-

Reagents: Cancer cell line, complete culture medium, this compound, Annexin V-FITC, Propidium Iodide (PI), and binding buffer.

-

Procedure:

-

Cells are treated with this compound or vehicle control for a specified time.

-

Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The cells are incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

-

Data Analysis: The flow cytometry data is analyzed to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound is a multi-targeted kinase inhibitor with potent activity against CK II and the p210bcr-abl oncoprotein. Its inhibitory effects on EGFR and PDGFR are less pronounced. The primary mechanism of action involves competitive inhibition of ATP binding, leading to the disruption of key signaling pathways that control cell proliferation and survival. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel kinase inhibitors in the drug development pipeline.

References

Tyrphostin AG1112: A Technical Guide to its Mechanisms and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG1112 is a potent, cell-permeable inhibitor of Casein Kinase II (CK2) and the p210bcr-abl tyrosine kinase.[1][2][3] This technical guide provides an in-depth overview of this compound, including its inhibitory activities, mechanism of action, and detailed protocols for its experimental evaluation. The information presented herein is intended to support researchers and drug development professionals in their investigation of this compound for potential therapeutic applications, particularly in the context of chronic myelogenous leukemia (CML) and other malignancies.

Introduction

Tyrphostins are a class of synthetic compounds designed as inhibitors of protein tyrosine kinases (PTKs).[4] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a significant tool for studying the roles of specific kinases in cancer biology due to its potent inhibitory effects on key oncogenic drivers.

Physicochemical Properties

| Property | Value |

| CAS Number | 153150-84-6 |

| Molecular Formula | C₁₅H₁₀N₆ |

| Molecular Weight | 274.28 g/mol |

Biological Activity and Mechanism of Action

This compound exhibits inhibitory activity against several protein kinases, with a pronounced effect on Casein Kinase II (CK2) and the p210bcr-abl fusion protein.

Quantitative Inhibitory Data

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound against various kinases.

| Target Kinase | IC₅₀ (µM) | Cell Line/System |

| p210bcr-abl | 2 | p210bcr-abl expressing cells |

| EGFR | 15 | EGFR expressing cells |

| PDGFR | 20 | PDGFR expressing cells |

| Casein Kinase II | Potent Inhibitor | In vitro assays |

| HER2/ErbB2 | Data not available |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase. This means it binds to the ATP-binding site of the kinase domain, preventing the transfer of a phosphate group from ATP to the substrate protein. This inhibition blocks the downstream signaling pathways that are constitutively activated by the p210bcr-abl oncoprotein, leading to a reduction in cell proliferation and the induction of differentiation.

Signaling Pathways

The inhibitory action of this compound disrupts key signaling cascades implicated in cancer.

Inhibition of the Bcr-Abl Signaling Pathway

The p210bcr-abl fusion protein, characteristic of chronic myelogenous leukemia, is a constitutively active tyrosine kinase that drives malignant transformation. This compound's inhibition of p210bcr-abl blocks its downstream effector pathways, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

Inhibition of the Casein Kinase II (CK2) Signaling Pathway

Casein Kinase II is a serine/threonine kinase that is often overexpressed in cancer and contributes to cell growth, proliferation, and suppression of apoptosis. By inhibiting CK2, this compound can interfere with these pro-survival signals.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (p210bcr-abl)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the p210bcr-abl kinase.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na₃VO₄, 10 mM MgCl₂).

-

Substrate: Prepare a solution of a suitable peptide substrate for Bcr-Abl (e.g., Abltide) in kinase buffer.

-

ATP Solution: Prepare a stock solution of ATP. For radiometric assays, include [γ-³²P]ATP.

-

This compound: Prepare a stock solution in DMSO and create a serial dilution to test a range of concentrations.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the purified p210bcr-abl enzyme with varying concentrations of this compound or vehicle control (DMSO).

-

Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate and ATP solution.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the data on a semi-logarithmic graph.

-

In Vitro Casein Kinase II (CK2) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on CK2 activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 200 mM HEPES, pH 7.5, with 650 mM KCl, 50 mM MgCl₂, 0.05 mM ATP, 25 mM DTT, 25 mM β−glycerophosphate, and 1 mM sodium orthovanadate).

-

CK2 Substrate: Use a specific peptide substrate for CK2 (e.g., Arg-Arg-Arg-Ala-Asp-Asp-Ser-Asp).

-

ATP Solution: Prepare a stock solution of ATP containing [γ-³²P]ATP.

-

This compound: Prepare serial dilutions in DMSO.

-

-

Kinase Reaction:

-

Combine the purified CK2 enzyme with different concentrations of this compound or DMSO control.

-

Add the CK2 substrate peptide.

-

Initiate the reaction by adding the [γ-³²P]ATP solution.

-

Incubate at 37°C for 10-15 minutes.

-

-

Detection and Analysis:

-

Stop the reaction and spot the mixture onto P81 phosphocellulose paper.

-

Wash the paper with 0.75% phosphoric acid to remove free ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Determine the IC₅₀ value of this compound for CK2.

-

K562 Cell Differentiation Assay

This protocol details a method to evaluate the ability of this compound to induce erythroid differentiation in the K562 human chronic myelogenous leukemia cell line.

Methodology:

-

Cell Culture and Treatment:

-

Culture K562 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

-

Seed the cells at a suitable density in a multi-well plate.

-

Treat the cells with a range of concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO).

-

Incubate the cells for 4 to 6 days to allow for differentiation.

-

-

Benzidine Staining for Hemoglobin:

-

Prepare a fresh benzidine staining solution (e.g., 0.2% benzidine in 0.5 M acetic acid) and activate it with a small volume of 30% hydrogen peroxide immediately before use. Caution: Benzidine is a known carcinogen and should be handled with appropriate safety precautions.

-

Harvest a small aliquot of the cell suspension.

-

Mix the cell suspension with the activated benzidine solution.

-

Incubate at room temperature for 5-10 minutes.

-

-

Analysis:

-

Using a hemocytometer or a microscope slide, count the number of blue-stained (benzidine-positive) cells and the total number of cells in several fields of view.

-

Calculate the percentage of differentiated cells for each treatment condition.

-

An increase in the percentage of benzidine-positive cells indicates erythroid differentiation.

-

Conclusion

This compound is a valuable research tool for investigating the roles of Casein Kinase II and the p210bcr-abl tyrosine kinase in cellular processes and disease. Its ability to inhibit these key oncogenic drivers and induce differentiation in leukemia cells underscores its potential as a lead compound for the development of novel anti-cancer therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the biological activities and therapeutic potential of this compound. Further investigation into its broader kinase selectivity profile, particularly against other therapeutically relevant kinases like HER2, is warranted to fully elucidate its mechanism of action and potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin AG1112: A Technical Guide to its Discovery, Mechanism, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Tyrphostin AG1112, a significant small molecule inhibitor in the landscape of targeted cancer therapy. We delve into its discovery as a member of the tyrphostin class of protein tyrosine kinase inhibitors and its historical significance in the context of chronic myelogenous leukemia (CML). The core of this document focuses on the molecular mechanism of AG1112, detailing its potent and competitive inhibition of the p210bcr-abl oncoprotein. Key preclinical experiments that established its efficacy in inducing erythroid differentiation in the K562 CML cell line are presented with detailed methodologies. Quantitative data on its inhibitory activity are summarized, and critical signaling pathways are visualized to provide a comprehensive understanding of its biological effects.

Discovery and History

The discovery of this compound is rooted in the pioneering work on "tyrphostins" (tyrosine phosphorylation inhibitors), a class of synthetic, low molecular weight compounds designed to specifically inhibit protein tyrosine kinases (PTKs). This research was spearheaded by Dr. Alexander Levitzki and his colleagues at the Hebrew University of Jerusalem.[1][2] The foundational concept was to systematically synthesize a series of molecules with increasing affinity for the substrate-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase.[3] The general synthetic strategy for this class of compounds involved the condensation of aromatic aldehydes with malononitrile derivatives.

This compound emerged from a screening of over 1,400 tyrphostin compounds and was identified as a potent and non-toxic protein tyrosine kinase blocker.[4] A pivotal study published in 1993 by Anafi et al. demonstrated the remarkable ability of AG1112 to inhibit the p210bcr-abl tyrosine kinase activity in K562 cells, a human cell line derived from a patient with CML.[4] This inhibition led to the induction of erythroid differentiation, providing a strong rationale for its potential therapeutic application in purging Philadelphia chromosome-positive cells.

Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of the p210bcr-abl tyrosine kinase. The p210bcr-abl oncoprotein, a hallmark of CML, possesses constitutively active tyrosine kinase activity that drives uncontrolled cell proliferation and inhibits differentiation. By competing with ATP for the kinase domain's binding site, AG1112 effectively blocks the autophosphorylation of p210bcr-abl and the subsequent phosphorylation of its downstream substrates.

While highly potent against p210bcr-abl, AG1112 also exhibits inhibitory activity against other tyrosine kinases, albeit at higher concentrations. This indicates a degree of selectivity, a crucial aspect for therapeutic agents. In addition to its well-documented effects on Bcr-Abl, this compound has also been identified as a potent inhibitor of Casein Kinase II (CK II).

Quantitative Data

The inhibitory potency of this compound has been quantified against several key tyrosine kinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Kinase | Cell Line | IC50 Value (µM) | Reference |

| p210bcr-abl | K562 | 2 | |

| EGFR | 15 | ||

| PDGFR | 20 |

Key Experimental Protocols

The preclinical evaluation of this compound heavily relied on in vitro experiments using the K562 cell line. Below are detailed methodologies for the key assays cited in the literature.

p210bcr-abl Kinase Activity Assay (Immune Complex Kinase Assay)

This assay measures the autophosphorylation activity of the p210bcr-abl kinase in the presence of inhibitors.

-

Cell Lysis: K562 cells are harvested and lysed in a buffer containing non-ionic detergents (e.g., NP-40) and protease and phosphatase inhibitors to preserve the kinase and its phosphorylation state.

-

Immunoprecipitation: The cell lysate is incubated with an anti-Abl antibody to specifically capture the p210bcr-abl protein. Protein A/G-agarose beads are then used to pull down the antibody-kinase complex.

-

Kinase Reaction: The immunoprecipitated p210bcr-abl is washed and then incubated in a kinase reaction buffer containing [γ-³²P]ATP and the test compound (this compound) at various concentrations.

-

Analysis: The reaction is stopped, and the proteins are separated by SDS-PAGE. The gel is dried and exposed to autoradiography film. The intensity of the radiolabeled p210bcr-abl band indicates the level of autophosphorylation and, consequently, the inhibitory effect of the compound.

K562 Cell Differentiation Assay

This assay assesses the ability of this compound to induce erythroid differentiation in K562 cells.

-

Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: The cells are seeded at a specific density and treated with varying concentrations of this compound for a defined period (e.g., 24-96 hours).

-

Assessment of Differentiation:

-

Benzidine Staining: Differentiated erythroid cells produce hemoglobin. Benzidine staining is used to detect hemoglobin-positive cells, which appear blue. The percentage of blue cells is determined by light microscopy.

-

Flow Cytometry: Cells are stained with fluorescently labeled antibodies against erythroid-specific surface markers, such as Glycophorin A (CD235a) and Transferrin Receptor (CD71). The percentage of cells expressing these markers is quantified by flow cytometry.

-

-

Cell Proliferation Assay: Cell viability and proliferation are assessed concurrently using methods like Trypan Blue exclusion or MTT assay to ensure that the observed differentiation is not a result of general cytotoxicity.

Signaling Pathways and Experimental Workflows

p210bcr-abl Signaling and Inhibition by AG1112

The following diagram illustrates the central role of p210bcr-abl in driving CML and the point of intervention for this compound.

Experimental Workflow for Evaluating AG1112 in K562 Cells

This diagram outlines the typical experimental process for assessing the effects of this compound on K562 cells.

References

- 1. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stat5 activation enables erythropoiesis in the absence of EpoR and Jak2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Grb2 expression demonstrates an important role in BCR-ABL-mediated MAPK activation and transformation of primary human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin AG1112: A Technical Guide to its Inhibition of Casein Kinase II (CKII)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG1112 is a member of the tyrphostin family of protein kinase inhibitors. While initially investigated for its potent inhibitory effects on tyrosine kinases, it has also been identified as a potent inhibitor of the serine/threonine kinase Casein Kinase II (CKII). This technical guide provides a comprehensive overview of the core aspects of this compound's interaction with the CKII signaling pathway, including its inhibitory profile, a detailed experimental protocol for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Profile of this compound

This compound exhibits inhibitory activity against multiple kinases. Although consistently described as a potent inhibitor of CKII, a specific IC50 value for this interaction is not widely reported in publicly available literature. However, its inhibitory concentrations against several protein tyrosine kinases have been documented and are presented below for comparative purposes.

| Target Kinase | IC50 Value (µM) | Cell Line/System | Reference |

| Casein Kinase II (CKII) | Potent Inhibitor (Specific IC50 not cited) | - | [1] |

| p210bcr-abl | 2 | p210bcr-abl expressing cells | [1][2] |

| EGFR | 15 | EGFR expressing cells | [1][2] |

| PDGFR | 20 | PDGFR expressing cells |

Core Signaling Pathway: CKII and its Inhibition by this compound

Casein Kinase II (CKII) is a ubiquitous and constitutively active serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell cycle regulation, DNA repair, apoptosis, and signal transduction. Its dysregulation is implicated in various diseases, particularly cancer. CKII exerts its effects by phosphorylating a vast number of substrate proteins, thereby modulating their activity and stability. One of the key pathways influenced by CKII is the PI3K/Akt signaling cascade, a central regulator of cell survival and proliferation.

The likely mechanism of action for this compound, in line with other bicyclic tyrphostin derivatives, is as an ATP-competitive inhibitor. By binding to the ATP-binding pocket of the CKII catalytic subunit, this compound prevents the transfer of a phosphate group from ATP to CKII substrates. This inhibition leads to the dephosphorylation and subsequent modulation of downstream effector proteins.

References

Tyrphostin AG1112: An In-depth Technical Guide on its Bcr-Abl Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bcr-Abl inhibitory activity of Tyrphostin AG1112, a potent tyrosine kinase inhibitor. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in oncology and drug development.

Core Data Presentation: Quantitative Analysis of this compound Activity

This compound has demonstrated significant inhibitory effects on the constitutively active Bcr-Abl tyrosine kinase, a hallmark of Chronic Myeloid Leukemia (CML). The following table summarizes the key quantitative data regarding its activity.

| Parameter | Target | Cell Line/System | Value | Reference |

| IC50 | p210Bcr-Abl | In vitro kinase assay | 2 µM | [1] |

| IC50 | EGFR | - | 15 µM | [1] |

| IC50 | PDGFR | - | 20 µM | [1] |

| Biological Effect | Bcr-Abl positive cells | K562 | Dose-dependent induction of differentiation and growth arrest (0-100 µM) | [1] |

Key Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for essential experiments.

In Vitro Bcr-Abl Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of this compound on Bcr-Abl kinase activity.

Materials:

-

Recombinant Bcr-Abl enzyme

-

Biotinylated peptide substrate (e.g., a peptide containing the c-Abl autophosphorylation site)

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Streptavidin-coated plates

-

Phosphotyrosine-specific antibody conjugated to a detectable enzyme (e.g., HRP)

-

Detection substrate (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

-

Add the recombinant Bcr-Abl enzyme to the wells of a microplate.

-

Add the this compound dilutions or vehicle control (DMSO) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 60-90 minutes) to allow for substrate phosphorylation.

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the phosphotyrosine-specific antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add the detection substrate and incubate until color develops.

-

Stop the color development by adding the stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

K562 Cell Viability Assay

This protocol describes how to assess the effect of this compound on the viability of the Bcr-Abl positive human CML cell line, K562.

Materials:

-

K562 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, resazurin)

-

Solubilization solution (e.g., DMSO or acidified isopropanol for MTT)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Plate reader

Procedure:

-

Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Phosphorylated CrkL

This protocol details the detection of the phosphorylation status of CrkL, a major downstream substrate of Bcr-Abl, in K562 cells treated with this compound.

Materials:

-

K562 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-total CrkL

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat K562 cells with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CrkL overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total CrkL antibody to normalize for protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated CrkL.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action.

Caption: Bcr-Abl Signaling Pathway in CML.

Caption: Mechanism of this compound Inhibition.

Caption: Experimental Workflow for Inhibitor Evaluation.

References

Tyrphostin AG1112: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and biological activity of Tyrphostin AG1112, a potent tyrosine kinase inhibitor. The information is curated for researchers and professionals in the fields of oncology, cell signaling, and drug development.

Core Properties and Structure

This compound is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₁₀N₆[1] |

| Molecular Weight | 274.28 g/mol [1] |

| IUPAC Name | 3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile |

| CAS Number | 153150-84-6[1] |

| SMILES | C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=C(C(=NN3)N)C#N |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of several protein tyrosine kinases, with a primary role as a Casein Kinase II (CK II) and p210bcr-abl tyrosine kinase inhibitor.[2] Its mechanism of action is primarily ATP-competitive, meaning it competes with ATP for the binding site on the kinase domain, thereby inhibiting the phosphorylation of substrate proteins.[3]

The inhibitory activity of this compound has been quantified against several key tyrosine kinases, as summarized in the table below.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Kinase | Cell Line | IC₅₀ Value |

| p210bcr-abl | p210bcr-abl expressing cells | 2 µM |

| EGFR | EGFR expressing cells | 15 µM |

| PDGFR | PDGFR expressing cells | 20 µM |

In cellular models, this compound has been shown to induce the terminal differentiation of K562 chronic myelogenous leukemia (CML) cells, which harbor the Bcr-Abl fusion protein. This suggests its potential as a therapeutic agent for CML and other related malignancies.

Signaling Pathways

This compound exerts its effects by intervening in critical cellular signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the points of inhibition within the Bcr-Abl, EGFR, and PDGFR signaling cascades.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for characterizing tyrosine kinase inhibitors, the following outlines can be adapted.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.

Methodology:

-

Reagents and Materials: Purified recombinant target kinase (e.g., p210bcr-abl, EGFR, PDGFR), specific substrate peptide, this compound stock solution (in DMSO), ATP, kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, and a buffer such as Tris-HCl), and a detection system (e.g., phosphospecific antibody for ELISA, ³²P-ATP for radiometric assay).

-

Procedure: a. In a microplate, combine the kinase, substrate peptide, and varying concentrations of this compound in the kinase reaction buffer. b. Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). e. Terminate the reaction by adding a stop solution (e.g., EDTA). f. Quantify the amount of phosphorylated substrate using a suitable detection method. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Proliferation Assay

This protocol outlines a method to evaluate the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture the target cancer cell line (e.g., K562 for Bcr-Abl) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. After allowing the cells to adhere (for adherent cells), treat them with a serial dilution of this compound. Include a vehicle control (DMSO). c. Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours). d. Assess cell viability and proliferation using a suitable assay, such as MTT, XTT, or a reagent that measures ATP content (e.g., CellTiter-Glo®). e. Measure the absorbance or luminescence according to the assay manufacturer's instructions. f. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Synthesis

The synthesis of tyrphostins, including AG1112, generally involves the Knoevenagel condensation of an appropriate aromatic aldehyde with a malononitrile derivative. While a specific detailed synthesis protocol for AG1112 is not provided in the search results, the general approach is well-established in the chemical literature.

Conclusion

This compound is a valuable research tool for studying the roles of CK II and various tyrosine kinases in cell signaling and disease. Its potent and specific inhibitory activity against Bcr-Abl makes it a compound of interest in the context of CML research. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and related compounds.

References

Tyrphostin AG1112: A Technical Guide for Researchers

CAS Number: 153150-84-6

This in-depth technical guide provides a comprehensive overview of Tyrphostin AG1112, a potent inhibitor of Casein Kinase II (CKII) and Bcr-Abl tyrosine kinase.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a small molecule inhibitor with the following chemical and physical properties:

| Property | Value | Reference |

| CAS Number | 153150-84-6 | [3] |

| Molecular Formula | C₁₅H₁₀N₆ | [3] |

| Molecular Weight | 274.28 g/mol |

Mechanism of Action and Biological Activity

This compound exhibits its biological effects primarily through the inhibition of two key kinases:

-

Bcr-Abl Tyrosine Kinase: This constitutively active tyrosine kinase is the hallmark of Chronic Myeloid Leukemia (CML). This compound acts as a Bcr-Abl kinase blocker, which can lead to the terminal differentiation of K562 leukemia cells and the purging of Philadelphia chromosome-positive (Ph+) cells.

-

Casein Kinase II (CKII): A serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. This compound is a potent inhibitor of CKII.

The inhibitory activity of this compound has been quantified against several kinases, with the following reported half-maximal inhibitory concentrations (IC₅₀):

| Target Kinase | Cell Line/System | IC₅₀ (µM) | Reference |

| p210bcr-abl | p210bcr-abl expressing cells | 2 | |

| EGFR | EGFR expressing cells | 15 | |

| PDGFR | PDGFR expressing cells | 20 |

Signaling Pathways

The inhibitory action of this compound perturbs critical signaling cascades, primarily the Bcr-Abl and Casein Kinase II pathways.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein activates a number of downstream signaling pathways that drive the proliferation and survival of CML cells. Key among these are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Inhibition of Bcr-Abl by this compound disrupts these pro-survival signals.

Casein Kinase II (CKII) Signaling Pathway

CKII is a pleiotropic kinase that phosphorylates a vast array of substrates, influencing numerous cellular processes. It is implicated in the regulation of transcription, translation, and cell cycle progression. CKII can also promote cell survival by sustaining pro-proliferative signaling cascades such as the PI3K/AKT/mTOR and JAK/STAT pathways. Furthermore, CKII has been shown to directly phosphorylate and regulate the nuclear import of ERK, a key component of the MAPK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture of K562 Cells

K562 cells, a human erythroleukemia cell line, are a common model for studying the effects of Bcr-Abl inhibitors.

Materials:

-

K562 cells

-

RPMI 1640 medium with L-Glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

T25, T75, or T150 cell culture flasks

-

15 mL conical tubes

-

Hemocytometer or automated cell counter

-

Trypan Blue solution

Procedure:

-

Media Preparation: Prepare complete culture media by supplementing RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin. Warm the media to 37°C in a water bath before use.

-

Thawing Cells:

-

Rapidly thaw a cryovial of K562 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9-10 mL of pre-warmed complete media.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete media.

-

-

Cell Maintenance:

-

Culture K562 cells in suspension in T-flasks at 37°C in a humidified incubator with 5% CO₂.

-

Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

Passage the cells every 2-3 days by diluting the cell suspension with fresh complete media to the seeding density.

-

-

Cell Counting:

-

Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue.

-

Load the mixture onto a hemocytometer and count the viable (unstained) cells.

-

Induction of Erythroid Differentiation in K562 Cells

This compound can induce erythroid differentiation in K562 cells. This protocol is a general guideline; optimal concentrations and incubation times should be determined empirically.

Materials:

-

K562 cells in logarithmic growth phase

-

Complete K562 culture medium

-

This compound (stock solution in DMSO)

-

Hemin (stock solution in DMSO, optional positive control)

-

96-well cell culture plates

-

Benzidine staining solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed K562 cells at a density of 2 x 10⁵ cells/mL in a 96-well plate.

-

Treat the cells with varying concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO) and a positive control (e.g., hemin).

-

Incubate the cells for 48-96 hours at 37°C and 5% CO₂.

-

After incubation, harvest the cells by centrifugation.

-

Wash the cells with PBS.

-

To assess differentiation, perform benzidine staining to detect hemoglobin-producing cells. A blue color indicates the presence of hemoglobin.

-

Quantify the percentage of benzidine-positive cells by counting under a microscope.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.

Materials:

-

Recombinant target kinase (e.g., Bcr-Abl, CKII)

-

Kinase-specific substrate peptide

-

ATP (γ-³²P-ATP for radiometric assay, or unlabeled ATP for other detection methods)

-

Kinase reaction buffer (composition varies depending on the kinase)

-

This compound

-

96-well assay plates

-

Phosphocellulose paper or other capture method (for radiometric assays)

-

Scintillation counter or plate reader (depending on the assay format)

Procedure:

-

Prepare a serial dilution of this compound in the appropriate solvent.

-

In a 96-well plate, add the kinase, its substrate, and the kinase reaction buffer.

-

Add the diluted this compound or vehicle control to the wells.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature or 30°C.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a capture membrane).

-

Quantify the kinase activity by measuring the incorporation of phosphate into the substrate.

-

Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells (e.g., K562)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

-

Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

If using adherent cells, carefully remove the medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Experimental and Workflow Diagrams

Experimental Workflow for Evaluating this compound in K562 Cells

References

Tyrphostin AG1112: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tyrphostin AG1112, a potent inhibitor of Bcr-Abl tyrosine kinase and Casein Kinase II (CK II). This document consolidates key data, outlines detailed experimental methodologies, and visualizes the relevant signaling pathways to support further research and development efforts.

Core Data Summary

This compound is a synthetic compound recognized for its targeted inhibitory effects on key kinases implicated in cancer biology. Its physicochemical properties and inhibitory concentrations against various kinases are summarized below.

| Property | Value | Reference |

| Molecular Weight | 274.28 g/mol | |

| Chemical Formula | C₁₅H₁₀N₆ | |

| IUPAC Name | 3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile | |

| SMILES | C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=C(C(=NN3)N)C#N | |

| CAS Number | 153150-84-6 | |

| IC₅₀ (p210bcr-abl) | 2 µM | |

| IC₅₀ (EGFR) | 15 µM | |

| IC₅₀ (PDGFR) | 20 µM |

Mechanism of Action and Signaling Pathways

This compound primarily exerts its biological effects through the inhibition of Bcr-Abl tyrosine kinase and Casein Kinase II. In chronic myelogenous leukemia (CML) cells, such as the K562 cell line, the constitutively active Bcr-Abl fusion protein drives oncogenesis through multiple downstream signaling pathways. By inhibiting Bcr-Abl, this compound can induce erythroid differentiation and growth arrest in these cells.[1] The compound is reported to be an ATP-competitive inhibitor.

Below are diagrams illustrating the signaling pathways affected by this compound.

Caption: Bcr-Abl Signaling Pathway Inhibition by this compound.

Caption: Casein Kinase II (CK2) Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound, based on standard laboratory procedures and the context of the primary literature.

Cell Culture and Treatment

This protocol describes the maintenance of the K562 human chronic myelogenous leukemia cell line and treatment with this compound.

Materials:

-

K562 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypan blue solution

-

Hemocytometer

Procedure:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Maintain cells in suspension culture at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

For experiments, seed cells at a density of 2-5 x 10⁵ cells/mL in fresh medium.

-

Prepare working concentrations of this compound by diluting the stock solution in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced effects. A vehicle control (DMSO only) should be included in all experiments.

-

Add the desired concentrations of this compound or vehicle control to the cell cultures.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Harvest cells by centrifugation for subsequent assays. Determine cell viability and count using trypan blue exclusion and a hemocytometer.

Cell Viability Assay (XTT Assay)

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Treated K562 cells in a 96-well plate

-

XTT labeling reagent

-

Electron-coupling reagent

-

Microplate reader

Procedure:

-

Seed K562 cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and treat with various concentrations of this compound for the desired duration.

-

Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 4-24 hours at 37°C in a humidified atmosphere.

-

Measure the absorbance of the samples at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Protein Phosphorylation

This protocol is for assessing the phosphorylation status of Bcr-Abl and its downstream targets.

Materials:

-

Treated K562 cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cell pellets in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of Bcr-Abl or CK II.

Materials:

-

Recombinant Bcr-Abl or CK II enzyme

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays)

-

Kinase reaction buffer

-

This compound at various concentrations

-

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or specific antibodies for ELISA-based assays).

Procedure:

-

Set up the kinase reaction in a microcentrifuge tube or 96-well plate by adding the kinase reaction buffer, the specific substrate, and the recombinant kinase.

-

Add various concentrations of this compound or vehicle control to the reaction mixtures.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.

Caption: General Experimental Workflow for Evaluating this compound.

References

Tyrphostin AG1112: An In-Depth Technical Guide to its In Vitro Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG1112 is a synthetically derived protein tyrosine kinase inhibitor with demonstrated efficacy in various in vitro models. As a member of the tyrphostin family, it primarily functions by competing with ATP at the kinase domain of its target proteins. This guide provides a comprehensive overview of the in vitro effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to ascertain its biological activity. The information is intended to serve as a technical resource for researchers in oncology, cell biology, and drug development.

Mechanism of Action

This compound exhibits its biological effects through the inhibition of several key protein kinases involved in cellular signaling pathways that govern proliferation, differentiation, and survival. Its primary targets include:

-

p210 bcr-abl Tyrosine Kinase: AG1112 is a potent, ATP-competitive inhibitor of the p210 bcr-abl fusion protein, the hallmark of Chronic Myelogenous Leukemia (CML).[1] Inhibition of this constitutively active kinase blocks downstream signaling, leading to growth arrest and the induction of differentiation in CML cell lines like K562.[1][2]

-

Epidermal Growth Factor Receptor (EGFR): As with other tyrphostins, AG1112 targets the EGFR signaling pathway.[3] By inhibiting EGFR autophosphorylation, it can suppress the proliferation of cancer cells that overexpress this receptor.

-

Platelet-Derived Growth Factor Receptor (PDGFR): AG1112 has been shown to inhibit PDGFR, another receptor tyrosine kinase implicated in oncogenesis.

-

Casein Kinase II (CK II): AG1112 is also recognized as a potent inhibitor of CK II, a serine/threonine kinase involved in the regulation of cell cycle and signal transduction.

The inhibition of these kinases disrupts the signal transduction cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which ultimately culminates in the observed anti-proliferative and pro-differentiative effects of the compound.

Quantitative In Vitro Efficacy Data

The potency of this compound has been quantified against several of its kinase targets and in various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Target / Cell Line | Assay Type | IC50 Value (µM) | Reference(s) |

| p210 bcr-abl | Kinase Assay | 2 | |

| EGFR | Kinase Assay | 15 | |

| PDGFR | Kinase Assay | 20 |

Summary of In Vitro Effects

Anti-proliferative Activity

This compound demonstrates dose-dependent inhibition of cell growth across various cancer cell lines. This effect is largely attributed to its inhibition of receptor tyrosine kinases like EGFR and PDGFR, which are crucial for mitogenic signaling. The broader class of tyrphostins has been shown to suppress both basal and growth factor-stimulated cancer cell proliferation.

Induction of Differentiation

A notable effect of AG1112 is its ability to induce erythroid differentiation in the K562 human chronic myelogenous leukemia cell line. By inhibiting the p210 bcr-abl oncoprotein, AG1112 restores the differentiation program that is otherwise blocked by the kinase's constitutive activity. This differentiation is often accompanied by a specific growth arrest.

Induction of Apoptosis

In addition to cytostatic and differentiation-inducing effects, tyrphostins can also trigger programmed cell death. AG1112 has been reported to induce apoptosis in K562 cells. This is likely mediated through the inhibition of pro-survival signaling pathways, such as the PI3K/AKT pathway, which is downstream of its primary targets.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound.

Cell Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Plating: Seed cells (e.g., K562, A431) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the AG1112 dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Kinase Activity (Inhibition of Protein Phosphorylation via Western Blot)

This method is used to directly assess the inhibitory effect of AG1112 on the autophosphorylation of its target kinases within the cell.

Protocol:

-

Cell Culture and Starvation: Grow cells to 70-80% confluency. For receptor tyrosine kinases like EGFR, serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

-

Stimulation (if applicable): For RTKs, stimulate the cells with the corresponding ligand (e.g., 100 ng/mL EGF for EGFR) for 5-10 minutes at 37°C. For constitutively active kinases like p210 bcr-abl, this step is omitted.

-

Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS. Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature (milk is often avoided as it can interfere with phospho-antibody detection).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase or a loading control like β-actin or GAPDH.

K562 Erythroid Differentiation Assay

This assay quantifies the induction of hemoglobin synthesis, a key marker of erythroid differentiation in K562 cells.

Protocol:

-

Cell Culture and Treatment: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells at a density of 2 x 10^5 cells/mL and treat with various concentrations of this compound.

-

Incubation: Incubate the cells for 4-5 days. Differentiation can be visually monitored by observing a reddish color in the cell pellet after centrifugation.

-

Benzidine Staining:

-

Prepare a staining solution of 0.2% (w/v) benzidine dihydrochloride in 0.5 M acetic acid. Just before use, add 30% H2O2 to a final concentration of 0.012%.

-

Mix 100 µL of cell suspension with 100 µL of the staining solution.

-

-

Quantification: Count the number of benzidine-positive (blue-black stained) cells and total cells using a hemocytometer under a light microscope.

-

Data Analysis: Calculate the percentage of differentiated (benzidine-positive) cells for each treatment condition. An increase in this percentage compared to the untreated control indicates induction of differentiation.

References

Tyrphostin AG1112: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrphostin AG1112 is a synthetically derived small molecule inhibitor belonging to the tyrphostin family, a class of compounds known for their ability to inhibit protein tyrosine kinases. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its effects. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Core Biological Activity: Kinase Inhibition

This compound functions primarily as an inhibitor of several protein kinases, with a notable potency against p210bcr-abl tyrosine kinase, Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Casein Kinase II (CK II).[1][2] Its inhibitory action is central to its observed biological effects, which include the induction of cell differentiation and growth arrest in specific cancer cell lines.

Quantitative Inhibitory Data

The inhibitory potency of this compound against various kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Target Kinase | IC50 Value (µM) | Cell Context/Assay Condition |

| p210bcr-abl | 2 | K562 cells |

| EGFR | 15 | Not specified |

| PDGFR | 20 | Not specified |

| Casein Kinase II | Potent inhibitor | Not specified |

Data sourced from MedChemExpress.[1]

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its biological effects by interfering with critical signaling pathways that are often dysregulated in cancer.

Inhibition of the Bcr-Abl Pathway

In chronic myeloid leukemia (CML) cells, the constitutively active p210bcr-abl fusion protein drives uncontrolled cell proliferation and survival. This compound directly inhibits the tyrosine kinase activity of p210bcr-abl, thereby blocking downstream signaling cascades.[3] This inhibition is a key mechanism behind its ability to induce differentiation in K562 CML cells.[3]

Attenuation of Growth Factor Receptor Signaling

By inhibiting EGFR and PDGFR, this compound can block the signaling pathways initiated by their respective ligands, epidermal growth factor (EGF) and platelet-derived growth factor (PDGF). These pathways are crucial for cell growth, proliferation, and angiogenesis in many cancer types.

Cellular Effects: Induction of Differentiation and Growth Arrest

A significant biological effect of this compound is its ability to induce erythroid differentiation in the K562 human chronic myeloid leukemia cell line. This is accompanied by a dose-dependent growth arrest. These effects are a direct consequence of the inhibition of p210bcr-abl kinase activity.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for kinase assays and cell-based assays, representative protocols are provided below.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for assessing the inhibitory activity of this compound against a purified kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer appropriate for the specific kinase (e.g., containing Tris-HCl, MgCl2, DTT).

-

Dilute the purified kinase to the desired concentration in the reaction buffer.

-

Prepare a stock solution of the peptide or protein substrate.

-

Prepare a stock solution of ATP.

-

Perform serial dilutions of this compound in DMSO, followed by dilution in the reaction buffer.

-

-

Assay Procedure:

-

In a microplate, add the diluted kinase to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the level of substrate phosphorylation using an appropriate method, such as a phosphospecific antibody-based detection system (e.g., ELISA, HTRF) or by measuring the depletion of ATP (e.g., ADP-Glo assay).

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

K562 Cell Differentiation Assay (Representative Protocol)

This protocol outlines a general method to assess the induction of erythroid differentiation in K562 cells by this compound.

Methodology:

-

Cell Culture:

-

Culture K562 cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment:

-

Seed the K562 cells at a specific density (e.g., 1 x 10^5 cells/mL) in culture plates.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) or a vehicle control.

-

Incubate the cells for a period of 4 to 7 days.

-

-

Assessment of Differentiation:

-

Erythroid differentiation is typically assessed by measuring the synthesis of hemoglobin.

-

Harvest the cells by centrifugation.

-

Lyse the cells and perform a benzidine staining assay to detect hemoglobin-positive cells.

-

Count the percentage of blue-stained (hemoglobin-positive) cells using a microscope.

-

-

Assessment of Cell Growth:

-

At the time of harvesting, determine the total cell number and viability in each treatment group using a hemocytometer and trypan blue exclusion.

-

Activity on HER2/ErbB2

Currently, there is no direct evidence in the public domain to suggest that this compound is a potent inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2), also known as ErbB2. While other tyrphostin derivatives have been investigated for their effects on HER2, specific data for AG1112 is lacking. Therefore, HER2 is not considered a primary target of this compound based on available information.

Conclusion and Future Directions

This compound is a multi-targeted kinase inhibitor with well-documented activity against p210bcr-abl, EGFR, and PDGFR. Its ability to induce differentiation and growth arrest in CML cells highlights its potential as a lead compound for the development of anti-cancer therapeutics. Further research is warranted to fully elucidate its inhibitory profile across a broader panel of kinases and to explore its efficacy in various preclinical cancer models. The development of more specific and potent analogs of this compound could also be a promising avenue for future drug discovery efforts.

References

Tyrphostin AG1112: A Technical Guide to its Role in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG1112 is a potent, cell-permeable inhibitor of protein tyrosine kinases, demonstrating significant activity against the p210bcr-abl fusion protein and Casein Kinase II (CK II). This dual inhibitory action positions AG1112 as a valuable tool for investigating cellular signaling pathways and as a potential therapeutic agent, particularly in the context of chronic myeloid leukemia (CML). This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling cascades, detailed experimental protocols for its use, and quantitative data on its inhibitory effects.

Introduction

Signal transduction pathways are fundamental to cellular processes, including growth, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer. Protein kinases, key components of these pathways, have emerged as critical targets for therapeutic intervention. Tyrphostins, a class of synthetic compounds, were developed as specific inhibitors of protein tyrosine kinases. This compound has been identified as a potent inhibitor of the constitutively active p210bcr-abl tyrosine kinase, the causative agent of CML, and also of the ubiquitous serine/threonine kinase, Casein Kinase II. This guide will explore the multifaceted role of AG1112 in modulating these critical signaling pathways.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of its target kinases, thereby preventing the transfer of a phosphate group from ATP to the substrate protein. This action effectively blocks the downstream signaling cascade that is dependent on the kinase's activity.

Key Signaling Pathways Modulated by this compound

Inhibition of the p210bcr-abl Signaling Pathway

The Philadelphia chromosome, resulting from a translocation between chromosomes 9 and 22, leads to the expression of the p210bcr-abl fusion protein. The constitutive tyrosine kinase activity of p210bcr-abl is the primary driver of CML. This compound directly inhibits this kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. Inhibition of p210bcr-abl by AG1112 in K562 cells, a human CML cell line, has been shown to induce erythroid differentiation[1].

Inhibition of the Casein Kinase II (CK II) Signaling Pathway

Casein Kinase II is a highly conserved serine/threonine kinase that phosphorylates a wide range of substrates, playing a crucial role in cell cycle control, apoptosis, and gene expression. Elevated CK II activity is observed in many cancers. This compound is a potent inhibitor of CK II[2]. By inhibiting CK II, AG1112 can modulate several downstream pathways, including the NF-κB and Wnt signaling pathways, leading to anti-proliferative and pro-apoptotic effects.

Quantitative Data

The inhibitory activity of this compound against various kinases has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Kinase | Cell Line/System | IC50 (µM) | Reference |

| p210bcr-abl | p210bcr-abl expressing cells | 2 | [2] |

| EGFR | EGFR expressing cells | 15 | [2] |

| PDGFR | PDGFR expressing cells | 20 | [2] |

| Casein Kinase II | N/A | Potent Inhibitor |

Experimental Protocols

Induction of Erythroid Differentiation in K562 Cells with this compound

This protocol describes how to induce erythroid differentiation in the K562 human chronic myeloid leukemia cell line using this compound.

Materials:

-

K562 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

Benzidine solution (for hemoglobin staining)

-

Hydrogen peroxide (30%)

-